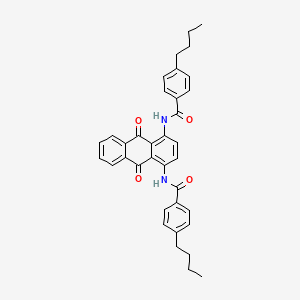![molecular formula C24H33NO2 B11710195 2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol CAS No. 113770-23-3](/img/structure/B11710195.png)
2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol is a Schiff base compound known for its unique structural properties and potential applications in various fields Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol typically involves the condensation reaction between 4-butylbenzaldehyde and 5-(heptyloxy)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives with the imine group reduced to an amine.
Substitution: Various substituted phenolic compounds with different functional groups.
Applications De Recherche Scientifique
2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug design and development.
Industry: Utilized in the development of sensors and other analytical tools due to its electrochemical properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol involves its interaction with various molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze or inhibit specific biochemical reactions. Additionally, its phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-[(4-Hydroxyphenyl)imino]methyl]phenol: Similar structure but with a hydroxy group instead of a heptyloxy group.
2-[(E)-[(4-Bromo-2-fluorophenyl)imino]methyl]phenol: Contains bromo and fluoro substituents, leading to different chemical properties.
2-[(E)-[(4-Methylphenyl)imino]methyl]phenol: Features a methyl group, affecting its reactivity and applications.
Uniqueness
2-[(E)-[(4-Butylphenyl)imino]methyl]-5-(heptyloxy)phenol is unique due to its specific combination of butylphenyl and heptyloxy groups, which confer distinct chemical and physical properties. These structural features make it suitable for specialized applications in various fields, including coordination chemistry, sensor development, and potential therapeutic uses.
Propriétés
Numéro CAS |
113770-23-3 |
|---|---|
Formule moléculaire |
C24H33NO2 |
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
2-[(4-butylphenyl)iminomethyl]-5-heptoxyphenol |
InChI |
InChI=1S/C24H33NO2/c1-3-5-7-8-9-17-27-23-16-13-21(24(26)18-23)19-25-22-14-11-20(12-15-22)10-6-4-2/h11-16,18-19,26H,3-10,17H2,1-2H3 |
Clé InChI |
RYSKDYWXDPIPOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



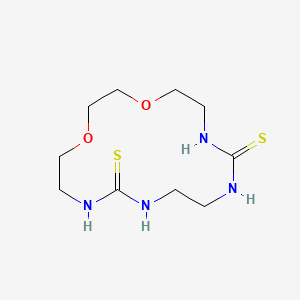
![1-[2-(dipropan-2-ylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11710116.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710124.png)
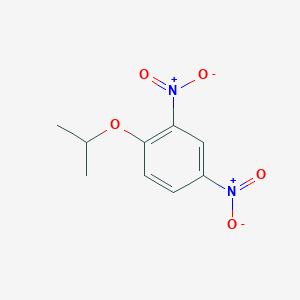

![3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B11710132.png)
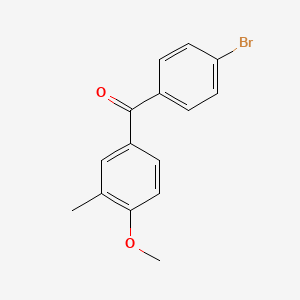

![N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide](/img/structure/B11710151.png)
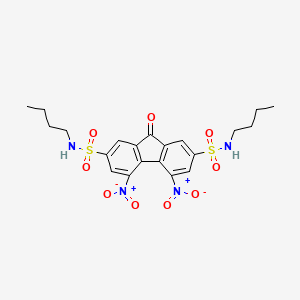
![6,7,9,10,17,18,20,21-Octahydrodibenzo[B,K][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarbaldehyde](/img/structure/B11710160.png)
![2-Hydroxybenzaldehyde (2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11710165.png)
